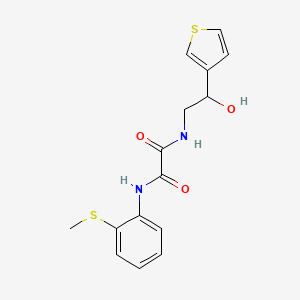
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Reactivity
The interaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate leads to thieno[2,3-b]pyridine-2,3-diamines. This reaction demonstrates the compound's potential as a precursor in synthesizing various heterocyclic compounds. The reaction with acetylacetone and acetoacetic ester occurs regioselectively at the amino group in position 3 of the thiophene ring, showcasing its reactivity and utility in organic synthesis (Lipunov et al., 2007).
Anticancer Applications
A study focused on synthesizing and characterizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents. This research highlights the compound's relevance in developing new chemotherapeutic agents. Compounds showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating significant potential for further investigation and development into effective anticancer treatments (Gomha et al., 2016).
Antimicrobial Activity
New approaches for the synthesis of thiazoles and their fused derivatives, including compounds related to N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, have been studied for antimicrobial activities. The synthesized products were tested in vitro for antimicrobial activity against bacterial and fungal isolates, showcasing the compound's potential as a basis for developing new antimicrobial agents (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-8-12(18)10-6-7-22-9-10/h2-7,9,12,18H,8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHUYOEFVTJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

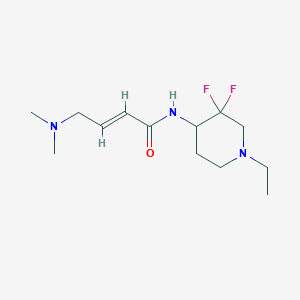
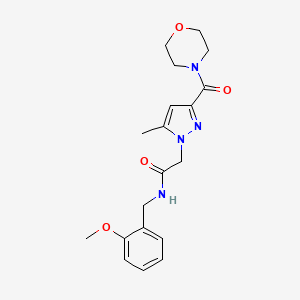
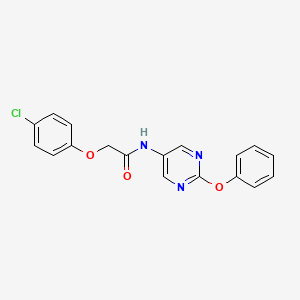

![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![1-[(3-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2431273.png)
![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)

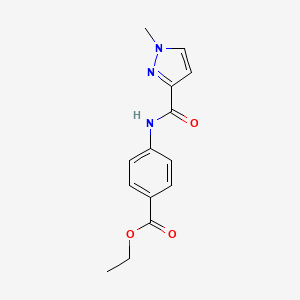
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)